Butyl 4-hydroxybutanoate
Overview
Description
Butyl 4-hydroxybutanoate, also known as Butyl 4-hydroxybutyrate or 4-Hydroxybutyric acid butyl ester, is an organic compound with the molecular formula C8H16O3 . It has an average mass of 160.211 Da and a monoisotopic mass of 160.109940 Da .
Synthesis Analysis
Novel synthetic methods for the production of butyl (S)-2-hydroxybutanoate have been established . These methods start from butyl (2 S,3 R)-epoxybutanoate or butyl (S)-2,3-epoxypropanoate . The former method utilizes the regioselective thiolysis of the epoxybutanoate mediated by scandium triflate and subsequent reductive cleavage of the thioether .
Molecular Structure Analysis
The molecular structure of Butyl 4-hydroxybutanoate consists of 8 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms .
Physical And Chemical Properties Analysis
Butyl 4-hydroxybutanoate is a compound with the molecular formula C8H16O3 . It has an average mass of 160.211 Da and a monoisotopic mass of 160.109940 Da .
Scientific Research Applications
Synthesis and Derivatives
Butyl 4-hydroxybutanoate, and its related compounds, play a significant role in various synthetic processes. For example, Araki et al. (2013) developed novel synthetic methods for producing butyl (S)-2-hydroxybutanoate, a key intermediate in pharmaceuticals, starting from epoxy derivatives. This method demonstrated high yield and stereochemical retention, indicating its potential in precise chemical synthesis (Araki et al., 2013). Similarly, Časar (2008) described a novel synthesis approach for a statin side chain precursor, highlighting its practicality for industrial applications (Časar, 2008).
Biocatalysis
Butyl 4-hydroxybutanoate is also significant in biocatalysis. Ramos et al. (2013) demonstrated that microorganism strains could enantioselectively reduce β-ketoester to tert-butyl (S)-3-hydroxybutanoate, a related compound, showcasing the potential of biocatalysis in producing optically pure compounds (Ramos et al., 2013). Additionally, Venkataraman and Chadha (2015) emphasized the significance of reaction condition optimization in biocatalysis for the deracemisation of β-hydroxy esters, including alkyl-3-hydroxybutanoates (Venkataraman & Chadha, 2015).
Polymer and Material Science
In the field of polymer and material science, Tsai et al. (2016) reported on environmentally benign CO2-based copolymers derived from dihydroxybutyric acid, a related compound, for use in biocompatible polymers and potentially as drug delivery carriers (Tsai et al., 2016). Furthermore, Bedjaoui et al. (2020) explored the swelling behavior of polymer networks in primary alcohols, including butyl prop-2-enoate, shedding light on the interaction between polymers and solvents (Bedjaoui et al., 2020).
Aromas and Flavors
Butyl 4-hydroxybutanoate and its derivatives also have applications in the study of aromas and flavors. Lytra et al. (2013) investigated the role of various esters, including ethyl-3-hydroxybutanoate, in red wine's fruity aromas, demonstrating their synergistic effect in enhancing aroma intensity (Lytra et al., 2013). Additionally, Mayorga et al. (2002) isolated glycoconjugates, precursors to butyl 3-hydroxybutanoate, from fruits, highlighting their importance in fruit aromas (Mayorga et al., 2002).
Biomedical Applications
In biomedical applications, Chen and Wu (2005) discussed the use of polyhydroxyalkanoates, including poly 4-hydroxybutyrate (a related compound), as materials in tissue engineering, indicating their potential in medical device development (Chen & Wu, 2005).
properties
IUPAC Name |
butyl 4-hydroxybutanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-2-3-7-11-8(10)5-4-6-9/h9H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKWTTBGNVXQAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621612 | |
Record name | Butyl 4-hydroxybutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40621612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl 4-hydroxybutanoate | |
CAS RN |
55482-94-5 | |
Record name | Butyl 4-hydroxybutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55482-94-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butyl 4-hydroxybutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40621612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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